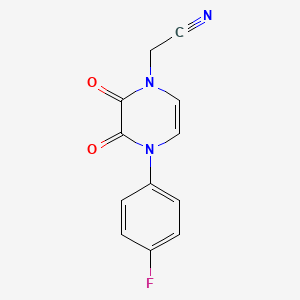
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazine ring, followed by the introduction of the carbonyl, fluorophenyl, and acetonitrile groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, carbonyl groups, fluorophenyl group, and acetonitrile group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its various functional groups. The carbonyl groups might be involved in reactions with nucleophiles, the pyrazine ring might undergo reactions at the nitrogen atoms, and the acetonitrile group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and acetonitrile groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- This compound has been utilized in the synthesis of various derivatives with promising antioxidant activities. For instance, El Nezhawy et al. (2009) synthesized 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which demonstrated significant antioxidant potential (El Nezhawy et al., 2009). Similarly, El‐Mekabaty (2015) employed a similar compound in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Applications in Medicinal Chemistry
- Compounds derived from this chemical have been explored for their potential in medicinal chemistry. For instance, Elewa et al. (2021) synthesized compounds with significant antibacterial and antitumor activities (Elewa et al., 2021). Brahmachari et al. (2015) conducted a study on a fluorinated α-aminonitrile compound derived from this chemical, showing its potential docking into the indoleamine 2,3-dioxygenase enzyme (Brahmachari et al., 2015).
Advanced Synthetic Chemistry Applications
- In the field of synthetic chemistry, Ali et al. (2016) utilized this compound for the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives (Ali et al., 2016). Gein et al. (2019) also developed novel compounds through a three-component reaction involving this compound (Gein et al., 2019).
Chemiluminescence and Electrochemical Applications
- This compound has been employed in studies exploring chemiluminescence and electrochemical properties. Matsumoto et al. (2005) synthesized bicyclic dioxetanes using derivatives of this compound, investigating their base-induced decomposition in various mediums (Matsumoto et al., 2005). Wei et al. (2006) studied the electrochemical copolymerization of derivatives of this compound, assessing their structural and morphological characteristics (Wei et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLDFAAOANALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
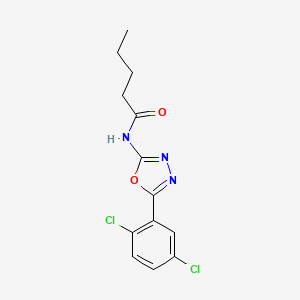
![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)
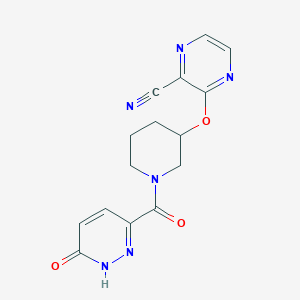
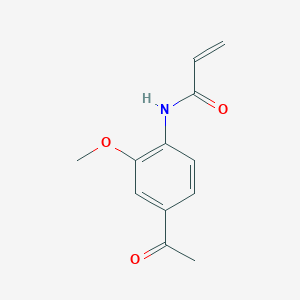


![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)
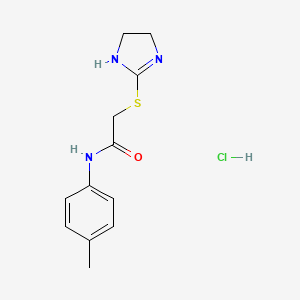
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)